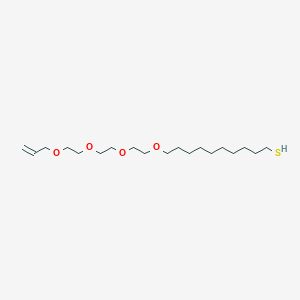
(2R)-2-(4-Fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Fluorophenyl)propanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-Fluorophenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (4-Fluorophenyl)acetic acid.
Reduction: The carboxylic acid group of (4-Fluorophenyl)acetic acid is reduced to an alcohol using a reducing agent like lithium aluminum hydride.
Oxidation: The resulting alcohol is then oxidized to an aldehyde using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (2R)-2-(4-Fluorophenyl)propanoic acid.
Reduction: (2R)-2-(4-Fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(4-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Fluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes that catalyze aldehyde transformations. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways.
Comparison with Similar Compounds
(2R)-2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(4-Bromophenyl)propanal: Contains a bromine atom in place of fluorine.
(2R)-2-(4-Methylphenyl)propanal: Features a methyl group instead of a halogen.
Uniqueness: (2R)-2-(4-Fluorophenyl)propanal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications where fluorine’s properties are advantageous.
Properties
CAS No. |
549532-50-5 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
AANCPBXTNIZNIJ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)


![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)

![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)

![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
